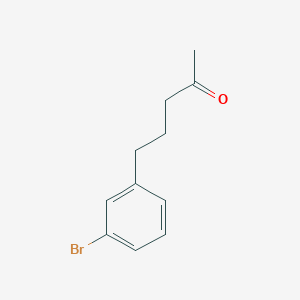

5-(3-Bromophenyl)pentan-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13BrO |

|---|---|

Molecular Weight |

241.12 g/mol |

IUPAC Name |

5-(3-bromophenyl)pentan-2-one |

InChI |

InChI=1S/C11H13BrO/c1-9(13)4-2-5-10-6-3-7-11(12)8-10/h3,6-8H,2,4-5H2,1H3 |

InChI Key |

ODINJGSJXRMLMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCC1=CC(=CC=C1)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 5 3 Bromophenyl Pentan 2 One

Reactivity of the Carbonyl Functional Group

The carbonyl group (C=O) is a site of significant chemical activity due to the polarization of the carbon-oxygen double bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol.

For 5-(3-bromophenyl)pentan-2-one, a variety of nucleophiles can be expected to react at the carbonyl carbon. The general mechanism involves the attack of the nucleophile, breaking the C=O pi bond, and forming a new carbon-nucleophile bond. The presence of the bulky 3-bromophenylpropyl substituent may introduce some steric hindrance, potentially influencing the rate of reaction compared to simpler ketones.

Table 1: Predicted Nucleophilic Addition Reactions of this compound (Note: The following data is predictive and based on general reactivity patterns of ketones.)

| Nucleophile | Reagent Example | Predicted Product | Reaction Conditions |

|---|---|---|---|

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | 5-(3-Bromophenyl)pentan-2-ol | Methanol, Room Temp. |

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | 2-(3-Bromophenyl)ethyl)-2-methylpropan-2-ol | Diethyl ether, 0 °C to RT |

| Cyanide | Hydrogen cyanide (HCN) with a catalytic amount of base | 2-Hydroxy-2-methyl-5-(3-bromophenyl)pentanenitrile | pH ~4-5 |

| Amine | Methylamine (CH₃NH₂) | N-Methyl-5-(3-bromophenyl)pentan-2-imine (after dehydration) | Mild acid catalyst, heat |

The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound are acidic and can be deprotonated to form an enolate ion or an enol, which are nucleophilic. This allows for substitution reactions at the alpha position.

Alpha-Halogenation: Under acidic conditions, ketones can undergo halogenation at the α-position. The reaction proceeds through an enol intermediate, which attacks a halogen molecule (e.g., Br₂). For this compound, which is an unsymmetrical ketone, halogenation is predicted to occur at both the C1 (methyl) and C3 positions. Under acidic catalysis, the reaction typically leads to mono-halogenation at the more substituted α-carbon (C3) due to the formation of the more stable, more substituted enol. In contrast, under basic conditions, polyhalogenation at the less hindered methyl group (C1) is expected, potentially leading to the haloform reaction if excess halogen and base are used.

Alpha-Hydroxylation: Alpha-hydroxylation of ketones can be achieved using various oxidizing agents. A common method involves the use of molybdenum-based peroxides or other electrophilic oxygen sources to introduce a hydroxyl group on the α-carbon via the enolate intermediate.

The presence of α-hydrogens also allows this compound to participate in condensation reactions. For instance, in an aldol-type condensation, the enolate of this compound could react with an aldehyde or another ketone.

Intramolecular cyclization reactions are also a possibility. For example, treatment with a strong acid could potentially initiate an intramolecular Friedel-Crafts acylation, where the carbonyl group attacks the electron-rich aromatic ring to form a six-membered ring, leading to a tetralone derivative. The success of such a reaction would depend on the reaction conditions and the relative activation of the aromatic ring. Research on related compounds, such as certain conjugated enynones, has shown that they can undergo cascade cyclization reactions to form complex polycyclic systems.

Reactions Involving the Bromine Substituent

The bromine atom on the phenyl ring is a versatile functional group, primarily serving as a leaving group in nucleophilic aromatic substitution or as a handle for various transition-metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNA) on an unactivated aryl halide like this compound is generally difficult and requires harsh reaction conditions. The presence of the alkyl ketone substituent does not significantly activate the ring towards nucleophilic attack. For SNA to occur readily, strong electron-withdrawing groups would need to be present ortho or para to the bromine atom.

The bromine atom makes this compound an excellent substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions catalyzed by transition metals, most notably palladium.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. This compound could be coupled with various alkenes, such as styrene (B11656) or acrylates, to introduce a vinyl group at the 3-position of the phenyl ring. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction would allow for the introduction of an alkyne moiety onto the phenyl ring of this compound. The reaction is known for its mild conditions and tolerance of various functional groups, including ketones.

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. This compound could be reacted with a wide range of primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine ligand, and a base to yield the corresponding 3-amino-substituted phenylpentanone derivative.

Table 2: Predicted Cross-Coupling Reactions of this compound (Note: The following data is predictive and based on general reactivity patterns of aryl bromides.)

| Reaction Name | Coupling Partner | Catalyst System | Predicted Product |

|---|---|---|---|

| Heck Reaction | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 5-(3-Styrylphenyl)pentan-2-one |

| Sonogashira Reaction | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(3-(Phenylethynyl)phenyl)pentan-2-one |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 5-(3-(Morpholin-4-yl)phenyl)pentan-2-one |

Radical Reactions of the Carbon-Bromine Bond

The carbon-bromine (C-Br) bond in this compound is a key site for radical reactions, often initiated by light or a radical initiator. Photoinduced cleavage of the C-Br bond in bromophenyl alkyl ketones can lead to the formation of an acylphenyl radical and a bromine atom. acs.orgacs.org For this compound, this would result in the formation of a 5-phenylpentan-2-one (B1293760) radical. These resulting radicals can be trapped by solvents or other reagents. acs.org For instance, in the presence of a hydrogen donor like an alkane solvent or a thiol, the acylphenyl radical can be converted to the dehalogenated product, 5-phenylpentan-2-one. acs.org

Studies on analogous meta-substituted bromophenyl ketones, such as m-bromoacetophenone, provide insight into the energetics of this process. The cleavage is understood to proceed through an excited triplet state of the ketone. acs.orgacs.org Flash kinetics measurements on m-bromoacetophenone have determined the activation parameters for this triplet state cleavage, which are expected to be comparable for this compound due to the similar electronic environment of the C-Br bond.

Table 1: Activation Parameters for Triplet State C-Br Cleavage in m-Bromoacetophenone

| Parameter | Value in Toluene | Value in Methanol |

| ΔH‡ (kcal/mol) | 5.3 | 5.3 |

| ΔS‡ (eu) | -3 | -3 |

| k (s⁻¹) at 25°C | 2 x 10⁸ | 2 x 10⁸ |

| This table is based on data for a related compound and illustrates the expected energetics for the radical cleavage of the C-Br bond in this compound. Data from acs.org. |

The mechanism is proposed to involve the stretching of the C-Br bond in the excited triplet state until a π,π* configuration converts into a dissociative σ* state, leading to bond cleavage. acs.org

Mechanistic Pathways Elucidation

Understanding the detailed step-by-step process of reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methods. This involves a combination of kinetic studies, identification of intermediates, and isotopic labeling experiments.

Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and the relative stability of reactants, intermediates, and products. For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions, kinetic studies would typically investigate the dependence of the reaction rate on the concentration of the substrate, catalyst, and other reagents. nih.gov

For example, in a typical palladium-catalyzed amination of an aryl bromide, the reaction might be found to be first-order in the palladium catalyst concentration but zeroth-order in the aryl bromide concentration, suggesting that a step not involving the aryl bromide, such as the reductive elimination from the catalyst, is the rate-determining step. nih.gov

Thermodynamic control versus kinetic control can also be a significant factor. Under kinetic control, the product distribution is determined by the relative rates of competing reaction pathways, favoring the product formed via the lowest energy transition state. stackexchange.com Under thermodynamic control, the reaction is reversible, and the product distribution reflects the relative thermodynamic stabilities of the products. stackexchange.com Heating a reaction can often favor thermodynamic control by providing enough energy to overcome the activation barriers of all pathways, allowing equilibrium to be established. stackexchange.com

Table 2: Hypothetical Kinetic Data for a Suzuki Coupling of this compound

| Variable | Change | Effect on Initial Rate | Implied Order |

| [this compound] | Doubled | No change | 0 |

| [Palladium Catalyst] | Doubled | Doubled | 1 |

| [Base] | Doubled | No change | 0 |

| This hypothetical data illustrates a common kinetic profile for cross-coupling reactions where the oxidative addition of the aryl bromide is not the rate-limiting step. |

Many reactions of this compound proceed through a series of unstable intermediates and high-energy transition states. In palladium-catalyzed cross-coupling reactions, a common mechanistic cycle involves several key intermediates. uwindsor.camdpi.com The cycle typically begins with the oxidative addition of the C-Br bond of this compound to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with a coupling partner (e.g., an organoboron compound in Suzuki coupling) to form a diarylpalladium(II) complex. The final step is reductive elimination, which forms the new carbon-carbon bond of the product and regenerates the Pd(0) catalyst. mdpi.com

In radical reactions, as discussed previously, ketyl radicals are key intermediates. canada.ca These can be formed through single-electron transfer (SET) processes, for example, in reactions with certain organometallic reagents. canada.ca The formation and subsequent fragmentation of these ketyl radicals can be used as evidence for a SET mechanism. canada.ca

Computational studies using methods like Density Functional Theory (DFT) are invaluable for mapping out the potential energy surfaces of reactions. researchgate.net These calculations can model the structures and energies of proposed transition states, helping to distinguish between different possible mechanistic pathways, such as concerted versus stepwise mechanisms. researchgate.net For instance, in a reaction of a bromophenyl derivative, DFT could be used to compare the energy barriers for different proposed transition states, thereby predicting the most likely reaction pathway. researchgate.net

Isotopic labeling is a powerful technique for tracing the path of atoms and functional groups throughout a reaction. By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), one can determine the origin of atoms in the products and intermediates.

For reactions involving this compound, ¹³C labeling could be particularly informative. For example, in a palladium-catalyzed carbonylative coupling reaction, where a carbonyl group is inserted, using ¹³C-labeled carbon monoxide (¹³CO) would allow for the precise tracking of the carbonyl group's incorporation into the final product. organic-chemistry.orgthieme-connect.comresearchgate.netscilit.com If the product contains the ¹³C label in the newly formed carbonyl group, it confirms that the carbon monoxide is the source of this group. This technique is especially useful in distinguishing between different possible sources of a functional group in complex reaction mixtures.

Similarly, in palladium-catalyzed electrocarboxylation reactions, using ¹³CO₂ or even ¹⁴CO₂ can elucidate the mechanism of CO₂ incorporation into the product molecule. dicp.ac.cn Such experiments are crucial for confirming proposed mechanistic cycles and for optimizing reactions for applications like the synthesis of radiolabeled pharmaceutical compounds for metabolic studies. dicp.ac.cn

Applications of 5 3 Bromophenyl Pentan 2 One in Advanced Organic Synthesis Research

5-(3-Bromophenyl)pentan-2-one as a Strategic Synthetic Building Block

The strategic placement of a ketone and a bromophenyl group within the same molecule makes this compound a highly useful starting material for constructing more complex chemical architectures.

Precursor to Complex Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound serves as a key starting material for the synthesis of various heterocyclic systems.

Pyrazoles: The 1,3-dicarbonyl-like nature of the pentan-2-one fragment can be exploited in condensation reactions with hydrazine (B178648) derivatives to form pyrazole (B372694) rings. chim.itnih.govnih.gov The resulting pyrazoles, bearing a 3-bromophenylpropyl substituent, are valuable scaffolds for further functionalization, often explored for their potential biological activities. pharmacophorejournal.comresearchgate.net

Pyrroles: The Paal-Knorr synthesis, a classic method for pyrrole (B145914) formation, can be adapted using this compound. scirp.org This involves the reaction of the diketone equivalent with a primary amine or ammonia, leading to the formation of substituted pyrroles. goettingen-research-online.dethieme-connect.de These pyrrole derivatives are of interest in materials science and drug discovery. scirp.org

Oxazepinones: While direct synthesis of oxazepinones from this specific precursor is less commonly documented, the functional handles present allow for multi-step sequences to access such seven-membered heterocyclic systems. This could involve, for instance, initial transformation of the ketone to an appropriate functional group that can then participate in a ring-closing reaction.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis offers a viable route to thiazole derivatives. semanticscholar.orgnih.gov This would typically involve the reaction of an α-haloketone derived from this compound with a thiourea (B124793) or thioamide. The resulting thiazoles are prevalent in a variety of biologically active compounds. nih.govdovepress.comresearchgate.net

| Heterocycle | Synthetic Method | Key Reactants |

| Pyrazoles | Cyclocondensation | Hydrazine derivatives |

| Pyrroles | Paal-Knorr Synthesis | Primary amines, Ammonia |

| Thiazoles | Hantzsch Synthesis | Thiourea, Thioamides |

Intermediate in the Synthesis of Natural Product Scaffolds

The structural motif of a phenylpentanone is present in some natural products. While direct incorporation of this compound into a known natural product is not extensively reported, its use as an intermediate to construct key fragments is plausible. The bromophenyl group provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex aryl or alkenyl appendages, which are common in natural product structures. The pentanone chain can be further elaborated or cyclized to form various ring systems.

Synthesis of Advanced Materials Precursors

The reactivity of this compound also extends to the synthesis of precursors for advanced materials.

Polymers: The bromo-functionality is a key feature for polymerization reactions. For instance, it can serve as a reactive site in palladium-catalyzed cross-coupling polymerization, leading to the formation of novel conjugated polymers. researchgate.net These materials are of interest for their potential applications in electronics and photonics.

Functionalized Monomers: The compound can be chemically modified to produce functionalized monomers. For example, the ketone could be converted to a polymerizable group like an acrylate (B77674) or methacrylate. The resulting monomer, containing a bromophenyl group, could then be polymerized to create polymers with specific properties, such as high refractive index or flame retardancy, imparted by the bromine atom. researchgate.net

Retrosynthetic Analysis for Target Molecules Incorporating the this compound Motif

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. slideshare.net For target molecules containing the this compound skeleton, several disconnection strategies can be envisioned. lkouniv.ac.inwordpress.comslideshare.net

Disconnection Strategies for the Bromophenyl and Pentanone Fragments

The most logical disconnections for this molecule involve breaking the bonds that are most easily formed in the forward synthesis.

C-C Bond Disconnection: A primary disconnection strategy involves breaking the carbon-carbon bond between the phenyl ring and the pentanone chain. This leads to two simpler synthons: a 3-bromophenyl synthon (e.g., a Grignard reagent or an organolithium species) and a pentanone synthon with an electrophilic site (e.g., 5-halopentan-2-one). researchgate.net

Friedel-Crafts Acylation: An alternative disconnection breaks the bond between the carbonyl group and the adjacent methylene (B1212753) group. This suggests a Friedel-Crafts acylation of 3-bromo-n-propylbenzene with an acetylating agent as a potential synthetic route. researchgate.net

| Disconnection Strategy | Key Synthons | Corresponding Forward Reaction |

| C(aryl)-C(alkyl) Bond | 3-Bromophenyl anion, 5-Electrophilic pentan-2-one | Grignard reaction, Organocuprate addition |

| C(acyl)-C(alkyl) Bond | 3-Bromopropylbenzene, Acetyl cation | Friedel-Crafts Acylation |

Design of Convergent and Divergent Synthetic Routes

The structure of this compound lends itself to both convergent and divergent synthetic planning. sathyabama.ac.in

Convergent Synthesis: In a convergent approach, the bromophenyl and pentanone fragments would be synthesized separately and then joined together in a late-stage coupling reaction. kthmcollege.ac.in This strategy is often more efficient for complex target molecules as it allows for the independent optimization of each fragment's synthesis.

Divergent Synthesis: A divergent synthesis would start from a common intermediate that is then elaborated into a variety of target molecules. wikipedia.org For example, this compound itself can be considered a divergent precursor. The ketone can be transformed into a range of functional groups (alcohols, amines, alkenes), while the bromophenyl group can undergo various cross-coupling reactions to introduce diverse substituents. rsc.org This approach is particularly useful for generating libraries of related compounds for screening purposes, for instance, in drug discovery.

Spectroscopic and Analytical Research Methodologies Applied to 5 3 Bromophenyl Pentan 2 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the different chemical environments of the hydrogen and carbon atoms in 5-(3-Bromophenyl)pentan-2-one. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the pentanone chain. ucalgary.cayoutube.comblogspot.com The protons closer to the electron-withdrawing ketone and bromophenyl groups would appear at a lower field (higher ppm), while the terminal methyl group protons would be at a higher field. blogspot.comyoutube.com Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, with the carbonyl carbon appearing significantly downfield.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would allow for the mapping of the entire pentyl chain from one end to the other.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and hydrogen atoms, definitively assigning which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between carbons and protons that are two or three bonds apart. This is particularly useful for connecting the aliphatic chain to the aromatic ring and identifying the position of the carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, which is vital for conformational analysis.

The following table presents the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (H to C) |

| C1 (-CH₃) | ~2.1 | ~30 | C2 |

| C2 (C=O) | - | ~208 | C1, C3 |

| C3 (-CH₂-) | ~2.5 | ~45 | C1, C2, C4, C5 |

| C4 (-CH₂-) | ~1.8 | ~28 | C2, C3, C5, C1' |

| C5 (-CH₂-) | ~2.7 | ~35 | C3, C4, C1', C2', C6' |

| C1' (Ar-C) | - | ~143 | C4, C5, H2', H6' |

| C2' (Ar-CH) | ~7.3 | ~131 | C4, C6', H4', H6' |

| C3' (Ar-CBr) | - | ~122 | H2', H4' |

| C4' (Ar-CH) | ~7.1 | ~130 | C2', C6', H2', H5' |

| C5' (Ar-CH) | ~7.2 | ~128 | C1', C3', H4', H6' |

| C6' (Ar-CH) | ~7.2 | ~129 | C2', C4', C5, H2' |

The flexible aliphatic chain of this compound can adopt numerous conformations. NOESY experiments can provide insights into the molecule's preferred three-dimensional structure in solution. By observing through-space correlations, for instance between the protons on C5 of the chain and the aromatic protons at C2' or C6', researchers can determine the rotational preferences around the C5-C1' bond. This information is critical for understanding how the molecule might interact with other molecules or biological targets in dynamic systems.

Vibrational Spectroscopy for Functional Group and Molecular Fingerprinting

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. thermofisher.com

FTIR spectroscopy measures the absorption of infrared light by a molecule. youtube.com For this compound, the most prominent and diagnostic peak in the FTIR spectrum would be the strong absorption from the carbonyl (C=O) group of the ketone, typically appearing around 1715 cm⁻¹. nist.gov Other key absorptions include C-H stretching vibrations for the aliphatic chain (just below 3000 cm⁻¹) and the aromatic ring (just above 3000 cm⁻¹), C=C stretching vibrations within the aromatic ring (1600-1450 cm⁻¹), and the C-Br stretch, which appears in the fingerprint region at lower wavenumbers (typically 600-500 cm⁻¹). The specific pattern of peaks in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule. docbrown.info

| Functional Group / Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Aliphatic C-H | Stretch | 3000-2850 | Medium-Strong |

| Ketone C=O | Stretch | ~1715 | Strong |

| Aromatic C=C | Stretch | 1600-1450 | Medium-Weak |

| CH₂ | Bend (Scissoring) | ~1465 | Medium |

| CH₃ | Bend (Asymmetric) | ~1450 | Medium |

| Aromatic C-H | Bend (Out-of-plane) | 900-675 | Strong |

| C-Br | Stretch | 600-500 | Medium-Strong |

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. sapub.org Therefore, symmetrical, non-polar bonds often produce stronger signals in Raman spectra. For this compound, the aromatic ring's C=C stretching vibrations and the C-Br bond would likely yield strong and easily identifiable Raman signals. The carbonyl (C=O) stretch is also observable in Raman spectroscopy, providing confirmatory evidence of the ketone functional group. youtube.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound.

For this compound (C₁₁H₁₃BrO), the most telling feature in the mass spectrum is the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the spectrum will exhibit two peaks of nearly equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br and another, two mass units higher (M+2), for the molecule containing ⁸¹Br. whitman.eduopenstax.org This isotopic signature is definitive proof of the presence of a single bromine atom in the molecule.

Upon ionization, the molecular ion can break apart into smaller, charged fragments. The pattern of this fragmentation provides a roadmap of the molecule's structure. Key fragmentation pathways for this compound include:

Alpha-Cleavage: The breaking of the bond adjacent to the carbonyl group is a common fragmentation for ketones. openstax.orglibretexts.org This can lead to the loss of a methyl radical (•CH₃, loss of 15 Da) to form an acylium ion, or the loss of the bromophenylpropyl radical. The formation of the [CH₃CO]⁺ ion at m/z 43 is highly characteristic of a methyl ketone. youtube.com

McLafferty Rearrangement: Ketones with a sufficiently long alkyl chain containing γ-hydrogens can undergo this specific rearrangement. youtube.com This involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule (in this case, propene), resulting in a characteristic even-mass fragment ion.

Benzylic Cleavage: Cleavage of the C4-C5 bond can occur, leading to the formation of a stable bromobenzyl-type cation.

Loss of Bromine: The C-Br bond can cleave to lose a bromine radical (•Br), resulting in a fragment at M-79/81.

| Fragment Ion Structure | Fragmentation Pathway | Predicted m/z |

| [C₁₁H₁₃⁷⁹BrO]⁺ / [C₁₁H₁₃⁸¹BrO]⁺ | Molecular Ion (M⁺) | 240 / 242 |

| [C₁₀H₁₀BrO]⁺ | Alpha-Cleavage (Loss of •CH₃) | 225 / 227 |

| [CH₃CO]⁺ | Alpha-Cleavage | 43 |

| [C₅H₇O]⁺• | McLafferty Rearrangement | 86 |

| [C₇H₆Br]⁺ | Benzylic-type cleavage | 169 / 171 |

| [C₁₁H₁₃O]⁺ | Loss of •Br | 161 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). nih.gov This accuracy allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass. nih.govufl.edu For this compound, with the molecular formula C₁₁H₁₃BrO, HRMS can precisely measure its monoisotopic mass.

The presence of bromine is particularly distinguishable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two major peaks of almost equal intensity separated by approximately 2 Da, designated as M+ and M+2 peaks. HRMS can resolve these isotopic peaks and confirm their exact masses, providing definitive evidence for the presence and number of bromine atoms in the molecule.

| Molecular Formula | Isotopologue | Theoretical Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| C₁₁H₁₃BrO | C₁₁H₁₃⁷⁹BrO | 240.0148 | 100.0 |

| C₁₁H₁₃⁸¹BrO | 242.0127 | 97.3 |

Fragmentation Mechanism Studies in MS

Mass spectrometry (MS) not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. libretexts.org When the molecular ion (M⁺˙) of this compound is formed, it is energetically unstable and undergoes fragmentation into smaller, characteristic ions. chemguide.co.uk The study of these fragments helps to piece together the molecular structure.

Key fragmentation pathways for this compound are predicted based on its functional groups: a ketone and a bromophenyl moiety. libretexts.org

Alpha-Cleavage: This is a primary fragmentation mode for ketones, involving the cleavage of the C-C bond adjacent to the carbonyl group. miamioh.edu For this compound, this can result in the formation of a stable acylium ion [CH₃CO]⁺ at m/z 43, which is often a prominent peak. Cleavage on the other side of the carbonyl group would lead to the loss of a methyl radical (•CH₃) to form the [M-15]⁺ ion.

McLafferty Rearrangement: Ketones with a hydrogen atom on the γ-carbon can undergo this characteristic rearrangement. In this case, it would lead to the elimination of a neutral propene molecule and the formation of a radical cation containing the bromophenyl group.

Benzylic Cleavage: The C-C bond between the propyl chain and the bromophenyl ring can break, leading to fragments representative of the substituted aromatic ring.

Loss of Bromine: Cleavage of the C-Br bond can occur, resulting in an [M-Br]⁺ ion.

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion Structure | Fragmentation Mechanism |

|---|---|---|

| 240/242 | [C₁₁H₁₃BrO]⁺˙ | Molecular Ion (M⁺˙) |

| 225/227 | [C₁₀H₁₀BrO]⁺ | Alpha-Cleavage (Loss of •CH₃) |

| 197/199 | [C₉H₁₀Br]⁺ | Cleavage and loss of acetone |

| 171/173 | [C₇H₆Br]⁺ | Benzylic cleavage with rearrangement |

| 155/157 | [C₆H₄Br]⁺ | Phenyl cation with bromine |

| 43 | [CH₃CO]⁺ | Alpha-Cleavage (Acylium ion) |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. The chromophores present in this compound are the carbonyl group (C=O) and the bromophenyl ring.

The carbonyl group typically exhibits a weak absorption band in the 270–300 nm region, which is attributed to the forbidden n→π* (non-bonding to anti-bonding pi orbital) transition. masterorganicchemistry.com The bromophenyl group, an aromatic chromophore, displays more intense absorptions at shorter wavelengths. These correspond to π→π* transitions within the benzene (B151609) ring. The presence of the bromine atom and the alkyl chain as substituents on the phenyl ring will cause a bathochromic (red) shift in these absorption bands compared to unsubstituted benzene.

| Approximate λmax (nm) | Electronic Transition | Associated Chromophore | Expected Intensity |

|---|---|---|---|

| ~270-290 | n→π | Carbonyl (C=O) | Weak |

| ~210-220 | π→π | Bromophenyl Ring | Strong |

| ~260-270 | π→π* | Bromophenyl Ring (B-band) | Moderate |

X-ray Crystallography in the Elucidation of Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of its solid-state structure can be constructed.

This technique would reveal crucial structural parameters, including the exact bond lengths, bond angles, and torsion angles within the molecule. It would elucidate the conformation of the pentanone chain and its spatial relationship to the bromophenyl ring, which can be influenced by steric hindrance from the bromine atom. researchgate.net Furthermore, X-ray crystallography provides invaluable information on the packing of molecules in the crystal lattice, identifying any significant intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, or halogen bonding involving the bromine atom, which govern the material's bulk properties.

| Parameter | Description |

|---|---|

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C=O, C-Br). |

| Bond Angles | Angles formed by three connected atoms (e.g., C-CO-C). |

| Torsion (Dihedral) Angles | Rotation around bonds, defining the molecular conformation. |

| Crystal Packing | Arrangement of molecules in the unit cell. |

| Intermolecular Forces | Non-covalent interactions between adjacent molecules in the crystal. |

Development of Chromatographic Methods for Research Purity and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the monitoring of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile compounds. A reversed-phase HPLC (RP-HPLC) method is typically developed for a compound like this compound. nih.gov The method development involves optimizing parameters to achieve a sharp, symmetrical peak with a reasonable retention time, well-separated from any impurities.

Method validation is performed according to established guidelines to ensure the method is reliable and reproducible. ijprajournal.com This includes assessing specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection, LOD, and Limit of Quantitation, LOQ). researchgate.net

| Parameter | Typical Condition/Metric |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax of the bromophenyl chromophore (e.g., 265 nm) |

| Linearity (r²) | > 0.999 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. This compound is expected to have sufficient volatility for GC analysis. This technique is particularly useful for monitoring the progress of its synthesis. By taking small aliquots from the reaction mixture over time, the consumption of reactants and the formation of the product can be quantified by comparing their respective peak areas in the chromatogram.

A common setup involves a capillary column with a non-polar stationary phase and a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (GC-MS) for definitive identification of peaks. A temperature gradient program is typically used to ensure the efficient separation of components with different boiling points.

| Parameter | Typical Condition |

|---|---|

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium, constant flow |

| Injector | Split/Splitless, 250 °C |

| Oven Program | Initial temp 100 °C, ramp to 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Theoretical and Computational Studies on 5 3 Bromophenyl Pentan 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method that balances accuracy and efficiency for studying the electronic structure of many-body systems. arxiv.org It is widely used to predict molecular geometries and energies.

The first step in a DFT study is geometry optimization, where the algorithm systematically alters the positions of the atoms to find the arrangement with the minimum total energy on the potential energy surface. tandfonline.comscispace.com This process yields the most stable, or ground-state, structure of the molecule. For 5-(3-bromophenyl)pentan-2-one, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its lowest-energy conformation. The accuracy of these predictions depends on the chosen exchange-correlation functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-311+G(2d,p)). Once the optimized geometry is found, DFT provides a highly accurate prediction of the molecule's total electronic energy.

Below is a table of hypothetical, yet representative, data that would be obtained from a DFT geometry optimization of this compound.

| Parameter | Atom Connection | Predicted Value |

| Bond Length | C(ar)-Br | 1.91 Å |

| C(ar)-C(alkyl) | 1.52 Å | |

| C=O (ketone) | 1.22 Å | |

| C-C (alkyl chain) | 1.54 Å | |

| Bond Angle | C(ar)-C(ar)-Br | 119.8° |

| C-C-C (alkyl chain) | 112.5° | |

| C-C(=O)-C | 116.7° | |

| Total Energy | - | -2850.45 Hartrees |

| Note: This interactive table contains representative data expected from DFT calculations. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. rsc.orgnih.gov Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher accuracy than many DFT functionals, especially for systems where electron correlation is critical, but at a significantly greater computational cost.

For this compound, applying these high-level methods would provide a benchmark for its electronic energy and properties. This high-accuracy data can be used to validate the results from more computationally efficient DFT methods, ensuring the chosen functional is appropriate for describing the molecule's chemical environment, which includes an aromatic ring, a halogen atom, and a flexible alkyl ketone chain.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the pentanone chain in this compound allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis is the study of the energies and relative stabilities of these different conformers. chemrxiv.org

A Potential Energy Surface (PES) is a multidimensional map that relates the molecule's energy to its geometric parameters. libretexts.orglibretexts.orgwikipedia.org For this compound, a simplified PES could be generated by systematically rotating the dihedral angles along the C-C bonds of the alkyl chain and calculating the energy at each point. The minima on this surface correspond to stable conformers (e.g., anti, gauche), while the peaks represent the energy barriers for interconversion between them. youtube.com This analysis helps identify the most likely shapes the molecule will adopt and the energy required to change between them. libretexts.org For long-chain alkylbenzenes, the interaction between the alkyl chain and the aromatic ring is crucial in determining the most stable conformations. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion over time. chemrxiv.org

Prediction of Reactivity and Reaction Pathways (e.g., Frontier Molecular Orbital (FMO) Theory, NBO analysis)

Understanding a molecule's reactivity is key to predicting its chemical behavior. Computational methods can identify the most reactive sites within a molecule and suggest likely reaction pathways.

Frontier Molecular Orbital (FMO) Theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.comtaylorandfrancis.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com For this compound, FMO analysis would likely show the HOMO localized on the electron-rich bromophenyl ring and the lone pairs of the ketone oxygen, while the LUMO would be concentrated on the antibonding π* orbital of the carbonyl group and the aromatic ring. acs.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and donor-acceptor (lone pair to antibonding orbital) interactions within the molecule. acs.orgresearchgate.net This analysis can quantify the delocalization of electron density and reveal stabilizing hyperconjugative interactions that influence the molecule's structure and reactivity. For example, an NBO analysis could quantify the interaction between the oxygen lone pair (donor) and the C-C sigma antibonding orbitals (acceptors) in the pentanone chain.

| Parameter | Predicted Energy (eV) | Description |

| HOMO Energy | -6.85 | Indicates electron-donating ability |

| LUMO Energy | -0.95 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.90 | Relates to chemical reactivity and stability |

| Note: This interactive table contains representative data expected from FMO calculations. |

In Silico Design and Virtual Screening of Novel this compound Derivatives

In silico (computer-based) techniques are integral to modern drug discovery and materials science for designing and evaluating new molecules. researchgate.net Starting with a core structure like this compound, new derivatives can be designed by modifying functional groups to enhance a desired property, such as binding affinity to a biological target. mdpi.comresearchgate.net

Virtual screening is a computational method used to search large databases of chemical compounds to identify those that are most likely to bind to a target, such as an enzyme active site. nuvisan.com If this compound were identified as a "hit" compound for a specific enzyme, a virtual screening campaign could be launched. nih.gov This process typically involves:

Library Generation: Creating a virtual library of derivatives by adding various substituents to the parent molecule.

Docking: Using molecular docking programs to predict how well each derivative fits into the target's binding site and estimating its binding affinity. researchgate.netijcce.ac.ir

Scoring and Ranking: Ranking the derivatives based on their docking scores and other criteria (e.g., predicted pharmacokinetic properties). mdpi.com

Selection: Selecting the most promising candidates for laboratory synthesis and experimental testing. acs.org

This approach accelerates the discovery of more potent and selective compounds by prioritizing the synthesis of molecules with the highest probability of success.

Future Research Directions and Challenges in 5 3 Bromophenyl Pentan 2 One Chemistry

Emerging Synthetic Strategies and Technologies for Brominated Ketones

The synthesis of brominated ketones, including 5-(3-bromophenyl)pentan-2-one, is undergoing significant evolution. Traditional methods often rely on the use of molecular bromine, which is hazardous and can lead to poor selectivity. researchgate.netnih.gov Modern strategies are shifting towards safer and more efficient alternatives.

Key Emerging Strategies:

Flow Chemistry: Continuous flow reactors offer enhanced safety and control over reaction conditions, which is particularly advantageous when dealing with hazardous reagents like bromine. researchoutreach.org This technology allows for the in situ generation of bromine, minimizing storage and handling risks. researchoutreach.orgnih.gov

Photochemistry: Photoinduced reactions provide a powerful tool for carbon-bromine bond formation. Light can be used to generate highly reactive bromine radicals, enabling novel transformations. researchoutreach.orgacs.orgacs.org

Catalysis: The development of new catalytic systems is crucial for improving the efficiency and selectivity of bromination reactions. This includes the use of both transition-metal catalysts and organocatalysts to promote the desired transformations under milder conditions. chemistryviews.orgscispace.comorganic-chemistry.org For instance, palladium-catalyzed cross-coupling reactions have emerged as an efficient method for synthesizing aryl ketones. chemistryviews.orgorganic-chemistry.org

Safer Brominating Agents: There is a growing emphasis on replacing molecular bromine with safer alternatives like N-Bromosuccinimide (NBS) and other solid bromine carriers. researchgate.netnih.govorganic-chemistry.org Additionally, methods using bromide/bromate couples or the in-situ generation of hypobromous acid are being explored as greener alternatives. rsc.orgresearchgate.net

| Technology | Advantages | Relevance to Brominated Ketones |

| Flow Chemistry | Enhanced safety, precise control, scalability | In situ generation of bromine, improved reaction efficiency |

| Photochemistry | Mild reaction conditions, unique reactivity | Activation of C-H bonds for bromination, radical reactions |

| Advanced Catalysis | High selectivity, lower energy consumption | Regioselective bromination, asymmetric synthesis |

Unexplored Reactivity and Transformations of the this compound Scaffold

The this compound scaffold possesses multiple reactive sites, offering a rich landscape for chemical transformations that remain largely unexplored. The presence of the bromine atom, the ketone carbonyl group, and the alkyl chain provides opportunities for a variety of synthetic manipulations.

Potential Areas of Exploration:

Cross-Coupling Reactions: The bromine atom on the phenyl ring is a prime site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, leading to the synthesis of diverse derivatives with potentially novel properties.

C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring or the alkyl chain represents a highly atom-economical approach to modifying the molecule. pnas.org

Transformations of the Carbonyl Group: The ketone functionality can be subjected to a wide array of classical and modern organic reactions, including reductions, oxidations, and additions of nucleophiles. These transformations can lead to the formation of alcohols, esters, and other functional groups.

Deacylative Transformations: Recent advancements have shown that the acyl group of ketones can be removed and the resulting alkyl fragment can undergo various transformations, opening new avenues for skeletal editing of molecules like this compound. nih.gov

Photoinduced Radical Cleavage: Bromophenyl ketones can undergo photoinduced cleavage of the carbon-bromine bond, leading to the formation of acylphenyl radicals. acs.orgacs.org These reactive intermediates can be trapped to form dehalogenated products or participate in other radical-mediated transformations. acs.orgacs.org

Integration with Sustainable Chemistry Principles

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound. The focus is on minimizing waste, reducing energy consumption, and using less hazardous substances.

Key Green Chemistry Principles and Their Application:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions are inherently more atom-economical than stoichiometric ones. acs.orgscentspiracy.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. researchgate.net This includes the use of water or bio-based solvents and avoiding toxic reagents like molecular bromine. researchgate.netnih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. acs.orgscentspiracy.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. researchgate.net Photochemical and microwave-assisted reactions can sometimes offer more energy-efficient pathways. mdpi.com

Renewable Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of brominated ketones. innoget.com

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Utilizing catalytic methods to maximize reactant incorporation. acs.org |

| Safer Reagents | Replacing molecular bromine with N-Bromosuccinimide or in situ generated bromine. researchgate.netnih.gov |

| Energy Efficiency | Employing microwave-assisted synthesis or photocatalysis to reduce energy consumption. mdpi.com |

| Waste Prevention | Designing syntheses with fewer steps and purification needs. acs.org |

Advanced Computational Tools for Predictive Chemical Research

Computational chemistry is becoming an indispensable tool for predicting the properties, reactivity, and reaction mechanisms of molecules like this compound. These tools can accelerate the discovery and development of new synthetic methods and materials.

Applications of Computational Tools:

Reaction Pathway Prediction: Quantum mechanics (QM) and density functional theory (DFT) calculations can be used to model reaction pathways and predict the feasibility of different transformations. researchgate.net This can help in identifying the most promising synthetic routes before extensive experimental work is undertaken.

Spectroscopic Prediction: Computational methods can predict spectroscopic data (e.g., NMR, IR spectra), which can aid in the characterization of new compounds.

Modeling Halogen Bonding: Advanced computational models are being developed to accurately describe halogen bonding, a noncovalent interaction involving halogen atoms that can play a crucial role in molecular recognition and crystal engineering. nih.govacs.org

Machine Learning and AI: Machine learning and artificial intelligence are being increasingly used to predict chemical properties, identify potential drug candidates, and optimize synthetic pathways. mit.eduacs.org

Development of Novel Analytical Probes and Methodologies for In Situ Reaction Monitoring

Real-time monitoring of chemical reactions provides valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. The development of advanced analytical probes and methodologies is crucial for optimizing the synthesis of this compound and related compounds.

Key In Situ Monitoring Techniques:

Spectroscopic Methods: Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the concentration of reactants, products, and intermediates in real-time. spectroscopyonline.commt.com

Mass Spectrometry: Mass spectrometry techniques can provide detailed information about the species present in a reaction mixture, including short-lived intermediates. researcher.life

Fluorescence Probes: The design and synthesis of fluorescent probes can allow for the sensitive and selective detection of specific reactants or products, enabling the monitoring of reaction progress. nih.gov

The integration of these in situ monitoring techniques with automated synthesis platforms, such as flow reactors, will enable a more data-rich and efficient approach to chemical process development. mt.comista.ac.at

Q & A

Q. What are the optimal synthetic routes for 5-(3-Bromophenyl)pentan-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound can be achieved via Friedel-Crafts acylation, where 3-bromobenzene reacts with pentanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key factors include:

- Catalyst loading : Excess AlCl₃ (1.2–1.5 equivalents) improves electrophilic substitution but may increase side reactions.

- Solvent choice : Dichloromethane or nitrobenzene enhances reactivity compared to less polar solvents.

- Temperature : Reactions at 0–5°C minimize decomposition of intermediates.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically yields >85% purity. Contaminants like unreacted bromobenzene derivatives can be identified via GC-MS .

Q. How can researchers purify this compound effectively, and what analytical techniques validate purity?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to isolate crystalline product.

- Distillation : Vacuum distillation (bp ~120–130°C at 5 mmHg) is suitable for larger-scale purification.

Validation methods:- HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water mobile phase).

- ¹H NMR : Key peaks include δ 2.1–2.3 ppm (ketone CH₃), δ 7.2–7.5 ppm (aromatic protons) .

Advanced Research Questions

Q. What challenges arise in spectroscopic characterization of this compound, particularly in distinguishing regioisomers?

Methodological Answer: The bromine substituent’s position on the phenyl ring significantly affects electronic environments. Key strategies:

- ¹³C NMR : Differentiation via carbonyl carbon shifts (δ 207–210 ppm for 3-bromo vs. δ 202–205 ppm for 4-bromo isomers).

- IR Spectroscopy : C=O stretching at 1715–1725 cm⁻¹; bromine’s inductive effect reduces frequency by ~10 cm⁻¹ compared to non-halogenated analogs.

- Mass Spectrometry : Fragmentation patterns (e.g., loss of Br· via α-cleavage) confirm molecular structure .

Q. Table 1: Key Spectroscopic Data

| Technique | Diagnostic Signal | Reference |

|---|---|---|

| ¹H NMR | δ 2.45 (q, J=7 Hz, CH₂CO), δ 7.35 (m, Ar) | |

| ¹³C NMR | δ 207.5 (C=O), δ 122.5 (C-Br) | |

| IR | 1718 cm⁻¹ (C=O stretch) |

Q. How does this compound participate in cross-coupling reactions, and what mechanistic insights exist?

Methodological Answer: The bromine atom serves as a leaving group in Suzuki-Miyaura couplings. Example protocol:

- Conditions : Pd(PPh₃)₄ (2 mol%), K₂CO₃ (3 eq.), boronic acid (1.2 eq.), DMF/H₂O (4:1), 80°C, 12 h.

- Mechanism : Oxidative addition of Pd(0) to C-Br bond, followed by transmetallation and reductive elimination.

Side reactions (e.g., homocoupling) are mitigated by degassing solvents and controlling Pd loading. Yield correlates with steric hindrance at the bromophenyl moiety .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer: Discrepancies often stem from:

- Impurity profiles : Trace moisture deactivates Lewis acids, reducing Friedel-Crafts yields. Use Karl Fischer titration to verify solvent dryness.

- Catalyst decomposition : Monitor AlCl₃ activity via in situ Raman spectroscopy.

Reproducibility improves with strict control of anhydrous conditions and catalyst freshness. Comparative studies suggest yields vary by ≤15% across labs when protocols are standardized .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : B3LYP/6-31G* level models predict activation energies for SN2 reactions. The bulky phenyl group increases steric hindrance, favoring SN1 mechanisms in polar protic solvents.

- Molecular Dynamics : Simulate solvation effects to optimize solvent systems (e.g., acetone/water for hydrolysis studies).

Validation via kinetic isotope effects (KIE) confirms computational predictions .

Q. What safety protocols are critical for handling this compound, given its brominated structure?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and goggles mandatory; use fume hoods for synthesis/purification.

- Waste disposal : Neutralize reaction mixtures with NaHCO₃ before isolating halogenated waste.

- Toxicity screening : Ames test data (if available) indicate mutagenic potential; avoid inhalation .

Comparative & Biological Studies

Q. How does this compound compare to analogs (e.g., 5-(4-Bromophenyl)pentan-2-one) in biological activity?

Methodological Answer:

- Antimicrobial assays : Broth microdilution (MIC) tests against S. aureus show 3-bromo derivatives have 2–4x higher activity than 4-bromo analogs due to enhanced membrane penetration.

- Enzyme inhibition : Docking studies with CYP450 isoforms suggest stronger binding for 3-bromo derivatives (ΔG = −8.2 kcal/mol vs. −6.9 kcal/mol for 4-bromo).

Validate via SPR (surface plasmon resonance) to quantify binding affinities .

Q. What strategies optimize the stability of this compound in long-term storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.